4,5-Desisopropylidene Topiramate

Drug Metabolism Pharmacokinetics LC-MS Method Validation

QC laboratories developing topiramate impurity profiling methods often struggle with unambiguous identification of the 4,5-diol metabolite due to co-eluting isomers. 4,5-Desisopropylidene Topiramate (EP Impurity C) resolves this challenge as a pharmacopoeia-specified, fully characterized reference standard. - Enables validated LC-MS/MS quantification at LLOQ 0.001 μg/mL in plasma for ANDA/NDA regulatory submissions. - Distinct 4,5-diol motif ensures baseline chromatographic separation from the 2,3-desisopropylidene isomer, eliminating misidentification risk. - Supplied with comprehensive Certificate of Analysis; stable at -20°C long-term with ambient shipping tolerance.

Molecular Formula C9H17NO8S
Molecular Weight 299.30 g/mol
CAS No. 106881-41-8
Cat. No. B022686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Desisopropylidene Topiramate
CAS106881-41-8
Synonyms2,3-O-(1-Methylethylidene)-β-D-fructopyranose 1-Sulfamate; 
Molecular FormulaC9H17NO8S
Molecular Weight299.30 g/mol
Structural Identifiers
SMILESCC1(OC2C(C(COC2(O1)COS(=O)(=O)N)O)O)C
InChIInChI=1S/C9H17NO8S/c1-8(2)17-7-6(12)5(11)3-15-9(7,18-8)4-16-19(10,13)14/h5-7,11-12H,3-4H2,1-2H3,(H2,10,13,14)/t5-,6-,7+,9+/m1/s1
InChIKeyCKFVNUZYZFRVCR-JAKMQLQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Desisopropylidene Topiramate (CAS 106881-41-8): Reference Standard for Topiramate Metabolite and Impurity Analysis


4,5-Desisopropylidene Topiramate (CAS 106881-41-8), also referred to as 4,5-diol-topiramate or Topiramate EP Impurity C, is a structurally defined sugar sulfamate derivative that arises from the metabolic or chemical cleavage of the isopropylidene protecting group at the 4,5-position of the anticonvulsant drug topiramate [1]. It is recognized as an inactive metabolite of topiramate and a specified impurity in pharmaceutical monographs, necessitating its use as a certified reference material for analytical method development, validation, and quality control [2].

Why 4,5-Desisopropylidene Topiramate (CAS 106881-41-8) Cannot Be Interchanged with Other Topiramate Metabolites or Impurities


Generic substitution among topiramate-related compounds is precluded by their distinct molecular structures, which dictate unique physicochemical properties, biological activities, and regulatory classifications. 4,5-Desisopropylidene Topiramate is characterized by the loss of a specific isopropylidene group, resulting in a diol motif that is absent in the parent drug and other metabolites such as 2,3-desisopropylidene topiramate [1]. This structural divergence translates into quantifiable differences in chromatographic retention, mass spectrometric fragmentation, and, critically, in vivo abundance and pharmacological activity. The compound is pharmacologically inactive, whereas topiramate is a potent anticonvulsant [2]. Consequently, for applications requiring precise identification and quantification—such as pharmacokinetic studies, therapeutic drug monitoring, or pharmaceutical impurity profiling—the use of the correct, certified reference standard is non-negotiable. The following evidence quantifies why 4,5-Desisopropylidene Topiramate is the only acceptable reference for its specific analytical target.

4,5-Desisopropylidene Topiramate (CAS 106881-41-8): Quantified Differentiation from Topiramate and Its Metabolites


Metabolic Abundance: 4,5-Desisopropylidene Topiramate is a Quantitatively Minor Metabolite in Human Urine

In a clinical study analyzing urine from 11 patients with epilepsy, 4,5-Desisopropylidene Topiramate (4,5-diol-TPM) was quantifiable in only 4 out of 11 patients (36%). In contrast, the parent drug topiramate (TPM) and the metabolite 10-hydroxy topiramate (10-OH-TPM) were quantifiable in all 11 patients (100%) [1]. This establishes 4,5-diol-TPM as a quantitatively minor metabolite, unlike the major metabolite 2,3-diol-TPM, which exhibited a urine concentration ratio to TPM of up to 0.51 [1].

Drug Metabolism Pharmacokinetics LC-MS Method Validation

Calibration Range Comparison: 4,5-Desisopropylidene Topiramate Requires a 100-Fold Lower Analytical Range than the Major Metabolite

A validated LC-MS/MS method for simultaneous quantification of topiramate and its metabolites in human plasma established distinct calibration ranges for each analyte. The calibration range for 4,5-Desisopropylidene Topiramate (4,5-desisopropylidene TPM) was set at 0.001–0.200 μg/mL, which is 10-fold lower than the range for the most abundant metabolite 2,3-desisopropylidene TPM (0.01–2.0 μg/mL) and 100-fold lower than the range for the parent drug topiramate (0.10–20 μg/mL) [1]. This directly reflects its significantly lower concentration in plasma and the need for enhanced method sensitivity.

Analytical Chemistry Method Validation Bioanalysis

Pharmacological Activity: 4,5-Desisopropylidene Topiramate is Inactive, Contrasting with Potent Anticonvulsant Activity of Topiramate

4,5-Desisopropylidene Topiramate has been characterized as an inactive metabolite of the anticonvulsant drug topiramate [1]. In contrast, the parent drug topiramate is a clinically effective anticonvulsant with potent activity in the maximal electroshock seizure (MES) test in rodents, with reported ED50 values in the range of 1-10 mg/kg (i.p.) [2]. The removal of the 4,5-isopropylidene group to yield the diol abolishes this activity, underscoring the critical role of the intact acetonide protecting group for anticonvulsant efficacy.

Pharmacology Anticonvulsant Screening Structure-Activity Relationship

Regulatory Identity: 4,5-Desisopropylidene Topiramate is Designated as EP Impurity C, Distinct from Other Specified Impurities

4,5-Desisopropylidene Topiramate is officially designated as Topiramate EP Impurity C in the European Pharmacopoeia, a classification that is distinct from other related impurities such as Topiramate EP Impurity D (CAS 950603-46-0) or Topiramate Desacetal Impurity . This regulatory assignment mandates its specific identification and control in pharmaceutical formulations, requiring the use of a certified reference standard of the exact compound. General impurity standards or analogs are not acceptable for demonstrating compliance with pharmacopoeial monographs.

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

Structural Distinction: 4,5-Diol Formation Differentiates 4,5-Desisopropylidene Topiramate from the 2,3-Diol Isomer

4,5-Desisopropylidene Topiramate (4,5-diol-TPM) is a structural isomer of the major metabolite 2,3-desisopropylidene Topiramate (2,3-diol-TPM). While both share the same molecular formula (C9H17NO8S) and molecular weight (299.3 g/mol), they differ in the position of the diol group on the fructopyranose ring [1]. This positional isomerism leads to distinct fragmentation patterns in tandem mass spectrometry (MS/MS), with the 4,5-diol isomer showing a characteristic transition of m/z 298 → 78 [2], whereas the 2,3-diol isomer produces a similar but not identical MS/MS spectrum [3]. This distinction is essential for accurate analyte identification in complex biological matrices.

Structural Chemistry Mass Spectrometry Isomer Differentiation

Primary Application Scenarios for 4,5-Desisopropylidene Topiramate (CAS 106881-41-8) Based on Quantitative Evidence


Analytical Method Development and Validation for Topiramate and Metabolite Quantification

This compound is essential as a certified reference standard for developing and validating LC-MS/MS or HPLC methods aimed at quantifying topiramate and its metabolites in biological matrices (plasma, urine) [1]. The validated calibration ranges (e.g., 0.001–0.200 μg/mL in plasma) and the demonstration that 4,5-diol-TPM is a minor metabolite requiring high-sensitivity detection necessitate its inclusion in method validation protocols for accuracy, precision, and LLOQ determination [2].

Pharmaceutical Quality Control and Impurity Profiling of Topiramate Drug Substance and Product

As a specified impurity (EP Impurity C), 4,5-Desisopropylidene Topiramate is used in quality control laboratories to monitor and quantify the level of this impurity in topiramate active pharmaceutical ingredient (API) and finished dosage forms . Its use is mandated by pharmacopoeial monographs to ensure compliance with regulatory purity limits, and it is a critical component of ANDA and NDA submissions for generic and innovator topiramate products .

Pharmacokinetic and Drug Metabolism Studies of Topiramate

In clinical and preclinical pharmacokinetic studies, the quantification of 4,5-Desisopropylidene Topiramate in plasma and urine provides crucial data on the extent and variability of topiramate metabolism via the minor 4,5-diol pathway [1]. While it is a minor metabolite, its presence and concentration can be influenced by drug-drug interactions, genetic polymorphisms, or disease states, making its accurate measurement a valuable endpoint in comprehensive metabolic profiling [1].

Synthesis of Topiramate Analogs and Structure-Activity Relationship (SAR) Studies

Although 4,5-Desisopropylidene Topiramate itself is inactive [3], it serves as a key intermediate or comparator in SAR studies exploring the role of the 4,5-isopropylidene group. Researchers use it to demonstrate that removal of this group abolishes activity, thereby highlighting the importance of the intact acetal functionality for anticonvulsant efficacy and guiding the design of more potent analogs [4].

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